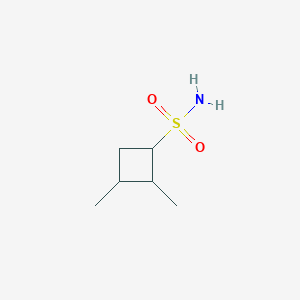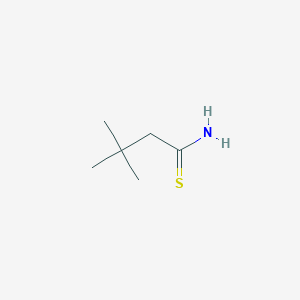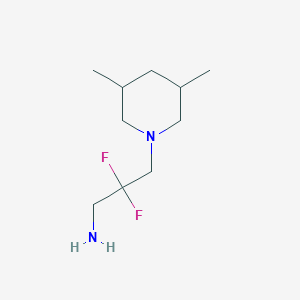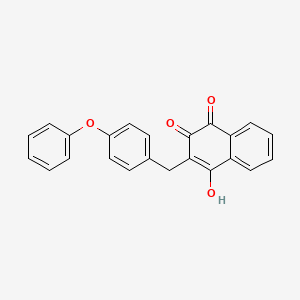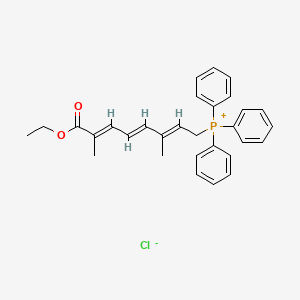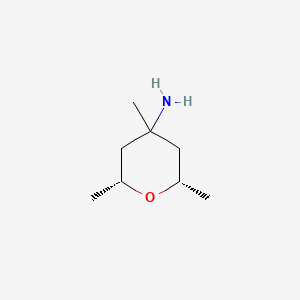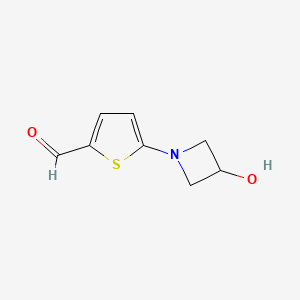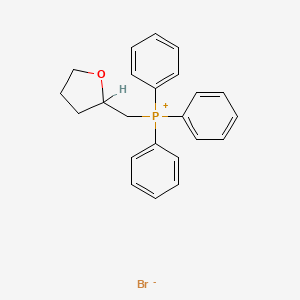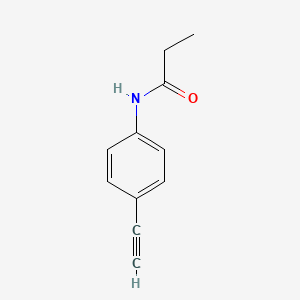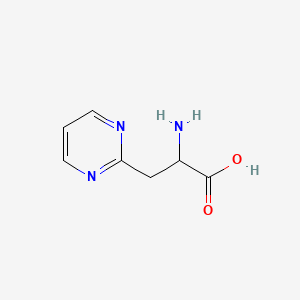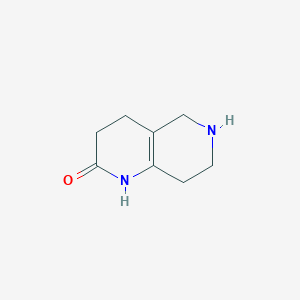
1-(3-Bromo-2-methylpropyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a brominated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene typically involves the bromination of 3-methylbenzene (also known as toluene) followed by alkylation. One common method involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropene in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-methylpropyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: 1-(3-Hydroxy-2-methylpropyl)-3-methylbenzene.
Oxidation: 1-(3-Carboxy-2-methylpropyl)-3-methylbenzene.
Reduction: 1-(2-Methylpropyl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene depends on its chemical reactivity. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropene: Similar in structure but lacks the benzene ring.
3-Bromo-2-methylpropene: Another brominated alkene with different reactivity.
1-(3-Bromo-2-methylpropyl)-4-methylbenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is unique due to the combination of a brominated alkyl chain and a methyl-substituted benzene ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methylpropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
Clave InChI |
DSKKDALVYZEFQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


